molecular formula C27H28N4 B13732561 Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile

Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile

Cat. No.: B13732561
M. Wt: 408.5 g/mol
InChI Key: LQEZPZNYJAKKCW-UHFFFAOYSA-N
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Description

Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is an organic compound with the molecular formula C27H28N4 It is known for its unique structure, which includes both indole and dimethylaminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile typically involves the reaction of 4,4’-bis(dimethylamino)benzophenone with 2-methylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-N,N-dimethylaminophenyl)phosphine
  • Bis(4-N,N-dimethylaminophenyl)amine
  • Bis(4-N,N-dimethylaminophenyl)ether

Uniqueness

Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is unique due to the presence of both indole and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C27H28N4

Molecular Weight

408.5 g/mol

IUPAC Name

2,2-bis[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C27H28N4/c1-19-26(24-8-6-7-9-25(24)29-19)27(18-28,20-10-14-22(15-11-20)30(2)3)21-12-16-23(17-13-21)31(4)5/h6-17,29H,1-5H3

InChI Key

LQEZPZNYJAKKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C#N)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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